molecular formula C17H14N4O6S B13767211 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoic acid CAS No. 54480-58-9

2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoic acid

Cat. No.: B13767211
CAS No.: 54480-58-9
M. Wt: 402.4 g/mol
InChI Key: ISIJLUXQMTWMLC-UHFFFAOYSA-N
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Description

2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoic acid is a complex organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in various industrial processes, especially in the textile industry for dyeing purposes .

Preparation Methods

The synthesis of 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoic acid typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale batch processes where the reactants are mixed in reactors under controlled temperatures and pH levels .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: The azo bond can be reduced to form amines, which can further react to form other compounds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite.

Scientific Research Applications

2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems to form aromatic amines, which can interact with cellular components. The pathways involved include enzymatic reduction and subsequent binding to proteins or nucleic acids, leading to various biological effects .

Properties

CAS No.

54480-58-9

Molecular Formula

C17H14N4O6S

Molecular Weight

402.4 g/mol

IUPAC Name

2-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzoic acid

InChI

InChI=1S/C17H14N4O6S/c1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27/h2-9,15H,1H3,(H,23,24)(H,25,26,27)

InChI Key

ISIJLUXQMTWMLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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